molecular formula C20H30N4O9 B570535 Acetoxy-Lysylpyridinoline CAS No. 1321573-23-2

Acetoxy-Lysylpyridinoline

Cat. No. B570535
M. Wt: 470.479
InChI Key: FTKWIGZSPBRDLK-OEAJRASXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoxy-Lysylpyridinoline is a compound with the molecular formula C20H30N4O9 . It is a derivative of Lysylpyridinoline, also known as Hydroxylysylpyridinoline, which is a fluorescent cross-linking compound of collagen fibers .


Molecular Structure Analysis

The molecular weight of Acetoxy-Lysylpyridinoline is 470.5 g/mol . The exact mass and monoisotopic mass are also 470.20127855 g/mol . The compound has a complexity of 687 .


Physical And Chemical Properties Analysis

Acetoxy-Lysylpyridinoline has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 . The compound also has a Rotatable Bond Count of 14 . The Topological Polar Surface Area is 243 Ų .

Scientific Research Applications

Lysine Modifications in Disease and Therapy

Lysine Acetylation and Cardiovascular Diseases : Lysine acetylation, a reversible post-translational modification regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), plays a significant role in cellular signaling pathways and diseases. Research reveals a regulatory role of reversible lysine acetylation in cardiovascular diseases (CVDs), suggesting the therapeutic potential of KDAC inhibitors in treating CVDs. These findings highlight the importance of lysine modifications in the regulation of cardiac metabolism and the development of CVDs, including hypertension, vascular diseases, arrhythmia, and angiogenesis (Li, Ge, & Li, 2019).

Reversible Inhibitors of LSD1 in Cancer Therapy : The role of lysine-specific demethylase 1 (LSD1) in cancer, particularly in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML), underscores the importance of lysine modifications in oncology. The development of potent and selective reversible inhibitors of LSD1 offers a promising approach to cancer therapy, enabling novel biochemical studies to probe pathways mediated by LSD1 (Mould et al., 2015).

Metabolic Pathways and Biotechnological Applications

Acetoin Production and Applications : Acetoin, a compound with both hydroxyl and carbonyl functional groups, finds applications in food, cigarettes, cosmetics, detergents, chemical synthesis, and as a plant growth promoter. The production of acetoin from glycerol, demonstrating the economic viability and high conversion selectivity in the presence of metal-supported acidic catalysts, represents a promising area of biotechnological research (Mohamad, Awang, & Yunus, 2011).

properties

IUPAC Name

(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKWIGZSPBRDLK-OEAJRASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxy-Lysylpyridinoline

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